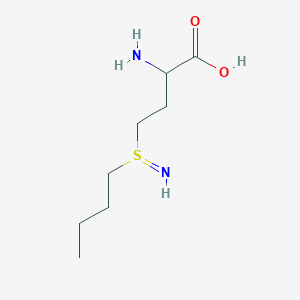![molecular formula C15H14N2S B14722634 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole CAS No. 5463-66-1](/img/structure/B14722634.png)
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-(methylsulfanyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole typically involves the reaction of 4-(methylsulfanyl)benzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of benzimidazole synthesis can be applied, potentially involving continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. The methylsulfanyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Methylsulfanyl)benzyl]hydrazine: Shares the methylsulfanylbenzyl group but has a different core structure.
Methylsulfanyl-benzene: Lacks the benzimidazole core but contains the methylsulfanyl group.
1-methyl-1-[2-(methylsulfanyl)benzyl]hydrazine hydrochloride: Similar in structure but with a hydrazine core.
Uniqueness
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is unique due to its combination of the benzimidazole core and the methylsulfanylbenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
5463-66-1 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-18-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
GGWRPUQKOMHVBV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

